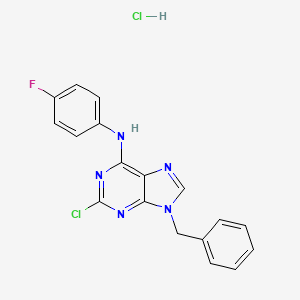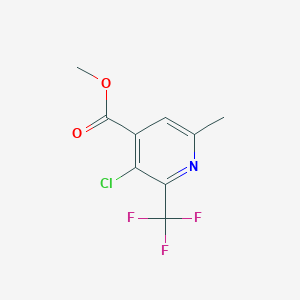
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is a chemical compound with the molecular formula C9H7ClF3NO2 It is a derivative of isonicotinic acid, featuring a trifluoromethyl group, a chlorine atom, and a methyl group attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid as the core structure.
Methylation: The methyl group is introduced via methylation reactions, commonly using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Trifluoromethylation: The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, especially in designing molecules with improved pharmacokinetic properties.
Industry: It finds applications in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or receptors by binding to their active sites, leading to altered cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-chloro-6-(trifluoromethyl)isonicotinate
- Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
- 2-Chloro-6-methyl-3-(trifluoromethyl)pyridine
Uniqueness
Methyl 3-chloro-6-methyl-2-(trifluoromethyl)isonicotinate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The combination of the trifluoromethyl group and the chlorine atom enhances its reactivity and stability, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H7ClF3NO2 |
|---|---|
Poids moléculaire |
253.60 g/mol |
Nom IUPAC |
methyl 3-chloro-6-methyl-2-(trifluoromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClF3NO2/c1-4-3-5(8(15)16-2)6(10)7(14-4)9(11,12)13/h3H,1-2H3 |
Clé InChI |
KEYXFSIIMPDQHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=N1)C(F)(F)F)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-[(5-Formyl-2,4-diphenyl-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12930451.png)
![Benzamide, 4-[[4-amino-6-(cyclohexylmethoxy)-2-pyrimidinyl]amino]-](/img/structure/B12930461.png)

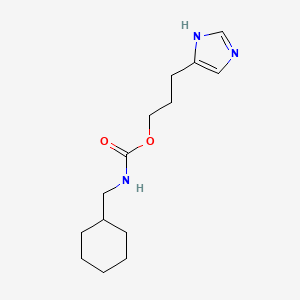
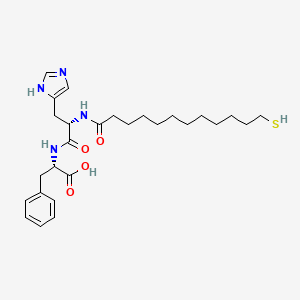

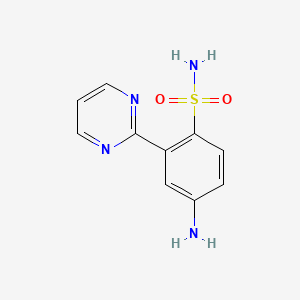
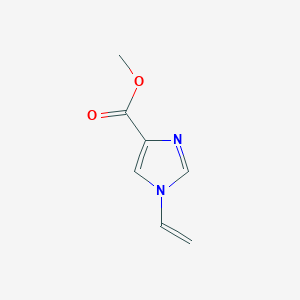
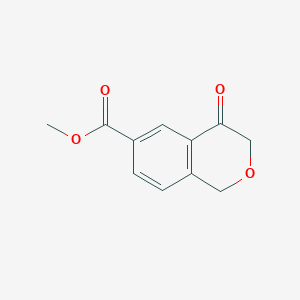
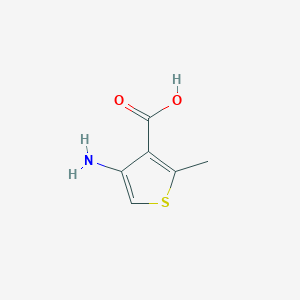

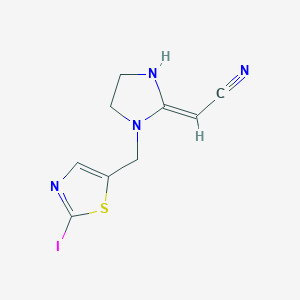
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
